5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
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Overview
Description
5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H13FN8 and its molecular weight is 300.301. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor and Antimicrobial Activities
Researchers have synthesized novel compounds involving pyrazole and triazolo[4,3-a]pyrimidine derivatives with promising antitumor and antimicrobial activities. These compounds show inhibitory effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), comparable to 5-fluorouracil, a standard in cancer treatment. Additionally, some derivatives have been evaluated for antimicrobial properties, showcasing potential as new therapeutic agents in combating cancer and infections S. Riyadh, 2011.
Unique Mechanism of Tubulin Inhibition
A series of triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition. Unlike other compounds that bind competitively with paclitaxel, these triazolopyrimidines promote tubulin polymerization without binding to the same site. This mechanism allows them to overcome resistance associated with multidrug resistance transporter proteins, showing potential as effective treatments for various cancers N. Zhang et al., 2007.
Fungicidal Activity
Compounds derived from pyrido[2,3-b]pyrazines, acting as tubulin polymerization promoters, have been investigated for their fungicidal activity against several plant pathogens. These studies reveal that certain substitutions on the pyrazine ring significantly enhance their effectiveness, providing a basis for developing new fungicides to protect crops from diseases P. Crowley et al., 2010.
A2A Adenosine Receptor Antagonists
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been explored as high affinity and selective antagonists for the human A2A adenosine receptor. These molecules serve as molecular probes for studying the A2A receptor, with potential applications in treating disorders related to this receptor T. Kumar et al., 2011.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are structurally similar, can bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, resulting in various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
Similar compounds have been found to exhibit a range of pharmacological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-fluoro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN8/c1-20(13-10(14)4-15-7-16-13)9-5-21(6-9)12-3-2-11-18-17-8-22(11)19-12/h2-4,7-9H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRNLKZYECNVRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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